molecular formula C5H3N3S B13104068 [1,2,5]Thiadiazolo[3,4-b]pyridine CAS No. 26147-88-6

[1,2,5]Thiadiazolo[3,4-b]pyridine

Cat. No.: B13104068
CAS No.: 26147-88-6
M. Wt: 137.16 g/mol
InChI Key: FLJNBJNOOHZYSZ-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamines with thionyl chloride (SOCl2) under reflux conditions . This classical method has been widely used due to its simplicity and effectiveness. Additionally, microwave-assisted multi-component reactions have been explored for the synthesis of related thiadiazole derivatives, offering a greener and more efficient approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the classical synthetic route involving pyridine-2,3-diamines and thionyl chloride remains a foundational method. Advances in green chemistry and microwave-assisted techniques may pave the way for more sustainable industrial production in the future .

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,5]thiadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits enzymes like tryptophan 2,3-dioxygenase and glutaminase by binding to their active sites, thereby modulating their activity. This inhibition can lead to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5]Thiadiazolo[3,4-b]pyridine stands out due to its unique combination of nitrogen and sulfur atoms in the ring system, which imparts specific reactivity and biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness .

Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)8-9-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJNBJNOOHZYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312588
Record name [1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26147-88-6
Record name NSC258837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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